molecular formula C32H55BrN2O3 B1204419 3-(Acetyloxy)-17-hydroxy-16-(1-methylpiperidin-1-ium-1-yl)-2-(piperidin-1-yl)androstane bromide

3-(Acetyloxy)-17-hydroxy-16-(1-methylpiperidin-1-ium-1-yl)-2-(piperidin-1-yl)androstane bromide

Cat. No. B1204419
M. Wt: 595.7 g/mol
InChI Key: XPLMFSDSQRHLDG-YHJOLPDBSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Acetyloxy)-17-hydroxy-16-(1-methylpiperidin-1-ium-1-yl)-2-(piperidin-1-yl)androstane bromide, also known as 3-(Acetyloxy)-17-hydroxy-16-(1-methylpiperidin-1-ium-1-yl)-2-(piperidin-1-yl)androstane bromide, is a useful research compound. Its molecular formula is C32H55BrN2O3 and its molecular weight is 595.7 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(Acetyloxy)-17-hydroxy-16-(1-methylpiperidin-1-ium-1-yl)-2-(piperidin-1-yl)androstane bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Acetyloxy)-17-hydroxy-16-(1-methylpiperidin-1-ium-1-yl)-2-(piperidin-1-yl)androstane bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Acetyloxy)-17-hydroxy-16-(1-methylpiperidin-1-ium-1-yl)-2-(piperidin-1-yl)androstane bromide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(Acetyloxy)-17-hydroxy-16-(1-methylpiperidin-1-ium-1-yl)-2-(piperidin-1-yl)androstane bromide

Molecular Formula

C32H55BrN2O3

Molecular Weight

595.7 g/mol

IUPAC Name

[(2S,3S,5S,10S,13S,16S,17R)-17-hydroxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide

InChI

InChI=1S/C32H55N2O3.BrH/c1-22(35)37-29-19-23-11-12-24-25(32(23,3)21-27(29)33-15-7-5-8-16-33)13-14-31(2)26(24)20-28(30(31)36)34(4)17-9-6-10-18-34;/h23-30,36H,5-21H2,1-4H3;1H/q+1;/p-1/t23-,24?,25?,26?,27-,28-,29-,30-,31-,32-;/m0./s1

InChI Key

XPLMFSDSQRHLDG-YHJOLPDBSA-M

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2CCC3C([C@]2(C[C@@H]1N4CCCCC4)C)CC[C@]5(C3C[C@@H]([C@@H]5O)[N+]6(CCCCC6)C)C.[Br-]

Canonical SMILES

CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5O)[N+]6(CCCCC6)C)C.[Br-]

Pictograms

Acute Toxic

synonyms

17-deacetylvecuronium
17-hydroxyvecuronium
ORG NC 58
ORG-NC-58

Origin of Product

United States

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